6-Oxa-bicyclo[3.2.1]octan-7-one
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Overview
Description
6-oxabicyclo[3.2.1]octan-7-one is a bicyclic lactone with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxygen atom incorporated into the ring system. It is also known by the synonym 3-hydroxy-cyclohexanecarboxylic acid lactone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxabicyclo[3.2.1]octan-7-one typically involves the cyclization of cyclohex-3-ene-1-carboxylic acid. One common method includes the use of brominating agents such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide . The reaction is carried out in solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production of 6-oxabicyclo[3.2.1]octan-7-one follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohols.
Substitution: The lactone ring can be opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for allylic oxidation.
Reduction: Lithium aluminium hydride is used for reducing the lactone to amino alcohols.
Substitution: Amines are used to open the lactone ring and form amides.
Major Products
Oxidation: Bicyclic ketones and carboxylic acids.
Reduction: Amino alcohols.
Substitution: Amides.
Scientific Research Applications
6-oxabicyclo[3.2.1]octan-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals, such as edoxaban, which is used as an anticoagulant
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. For instance, in the synthesis of edoxaban, the compound acts as an intermediate that inhibits activated blood coagulation factor X (FXa), thereby preventing thrombotic diseases . The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
6-oxabicyclo[3.2.1]octan-7-one can be compared with other similar bicyclic lactones:
1-aza-6-oxabicyclo[3.2.1]octan-7-one: This compound has a nitrogen atom in place of one of the carbon atoms in the ring, which alters its chemical properties and reactivity.
6-oxabicyclo[3.2.1]oct-3-en-7-one: This compound has a double bond in the ring, which affects its stability and reactivity.
The uniqueness of 6-oxabicyclo[3.2.1]octan-7-one lies in its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H10O2 |
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Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1R,5S)-6-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C7H10O2/c8-7-5-2-1-3-6(4-5)9-7/h5-6H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
KKVBULDFFNFYHJ-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)OC2=O |
Canonical SMILES |
C1CC2CC(C1)OC2=O |
Origin of Product |
United States |
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